TVB-3166

Description

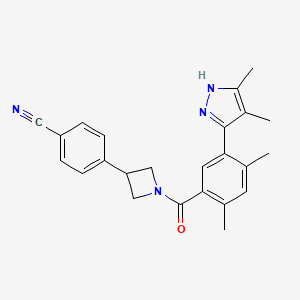

Structure

3D Structure

Properties

IUPAC Name |

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TVB-3166 in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. In cancer cells, which often exhibit a heightened dependence on this pathway for proliferation and survival, this compound induces a cascade of anti-neoplastic effects. This technical guide elucidates the core mechanism of action of this compound, detailing its impact on cellular metabolism, key signaling pathways, and tumorigenesis. The information presented herein is a synthesis of preclinical data from both in vitro and in vivo studies, providing a comprehensive resource for the scientific community.

Introduction: Targeting Aberrant Lipogenesis in Cancer

Cancer cells undergo a metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, a process heavily reliant on the enzymatic activity of FASN. FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. This endogenously produced palmitate is a crucial building block for the synthesis of more complex lipids required for cell membrane formation, energy storage, and the generation of signaling molecules.

The overexpression of FASN is a hallmark of many human cancers and is often associated with poor prognosis and resistance to conventional therapies. This dependency on FASN presents a therapeutic window for selective targeting of cancer cells. This compound has been developed as a reversible inhibitor of FASN, demonstrating significant anti-tumor activity in a variety of preclinical cancer models.[1][2][3][4]

Core Mechanism of Action: Inhibition of Fatty Acid Synthase

This compound exerts its primary effect by directly inhibiting the enzymatic activity of FASN.[2][5][6] This inhibition is reversible and highly selective, leading to a rapid shutdown of de novo palmitate synthesis within cancer cells.[2][4] The depletion of endogenous palmitate triggers a series of downstream events that collectively contribute to the anti-cancer effects of this compound.

Disruption of Lipid Metabolism and Membrane Integrity

The immediate consequence of FASN inhibition is the depletion of the cellular pool of palmitate. This has profound effects on lipid metabolism and the structural integrity of cellular membranes.

-

Lipid Raft Disruption: Palmitate is essential for the proper formation and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as organizing centers for signaling proteins. FASN inhibition by this compound disrupts the architecture of these lipid rafts, leading to the mislocalization of raft-associated proteins and subsequent inhibition of their signaling functions.[1][3][4]

-

Alteration of Membrane Fluidity and Permeability: The altered lipid composition of cellular membranes resulting from palmitate depletion can affect their fluidity and permeability, potentially leading to increased cellular stress and apoptosis.

Inhibition of Key Oncogenic Signaling Pathways

This compound-mediated FASN inhibition leads to the downregulation of several critical signaling pathways that are frequently hyperactivated in cancer.

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Treatment with this compound has been shown to decrease the phosphorylation of Akt and the downstream effector, ribosomal protein S6 (RPS6), indicating an inhibition of this pathway.[7] This disruption is thought to be a consequence of altered membrane lipid composition and the disruption of lipid raft-associated signaling complexes.[1][2][3]

-

β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is implicated in the development of numerous cancers. This compound has been observed to inhibit β-catenin signal transduction.[1][3][5]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of the metabolic and signaling perturbations induced by this compound is the induction of programmed cell death (apoptosis) and the halting of cell cycle progression in cancer cells.[1][2][5][6][8]

-

Apoptosis: this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7] The induction of apoptosis is a direct consequence of the cellular stress caused by the disruption of lipid metabolism and the inhibition of pro-survival signaling pathways.

-

Cell Cycle Arrest: Studies have shown that this compound can promote cell cycle arrest, preventing cancer cells from proceeding through the cell division cycle.[8][9]

Reprogramming of Gene Expression

FASN inhibition by this compound also leads to global changes in gene expression. Notably, a significant decrease in the expression of the oncogenic transcription factor c-Myc has been observed.[3][4] c-Myc is a master regulator of cell growth and metabolism, and its downregulation further contributes to the anti-proliferative effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 42 nM | Biochemical FASN Inhibition | [2][5][6] |

| IC50 | 81 nM | Cellular Palmitate Synthesis | [2][5] |

| Cellular IC50 | 0.10 µM | Cell Death (CALU-6 cells) | [4][5] |

| Effective Dose Range | 20 - 200 nM | Dose-dependent effects | [2][3][4] |

Table 1: In Vitro Potency of this compound

| Xenograft Model | Dose | Route | Metric | Value | Reference |

| PANC-1 | 30 mg/kg/day | Oral gavage | Tumor Growth Inhibition | 19% | [7] |

| PANC-1 | 100 mg/kg/day | Oral gavage | Tumor Growth Inhibition | 57% | [7] |

| NSCLC PDX | 60 mg/kg/day | po/qd | Tumor Growth Inhibition | 87% | [7] |

| Generic Xenograft | 30 mg/kg | Oral gavage | Plasma Concentration | 3.9 µM | [7] |

| Generic Xenograft | 100 mg/kg | Oral gavage | Plasma Concentration | 7.0 µM | [7] |

| Generic Xenograft | 30 mg/kg | Oral gavage | Tumor Concentration | 1.1 µM | [7] |

| Generic Xenograft | 100 mg/kg | Oral gavage | Tumor Concentration | 2.9 µM | [7] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., SCC-9 ZsG and LN-1A) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]

-

Drug Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[8][9]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-PE/7-AAD Staining)

-

Cell Treatment: Cells are treated with this compound or vehicle control for the desired time period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-PE and 7-AAD (7-Aminoactinomycin D) according to the manufacturer's protocol.[8][9]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and 7-AAD are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, total AKT, cleaved PARP, β-catenin).[7][8][9]

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Visualizations

Caption: Signaling pathway of FASN and its inhibition by this compound.

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Caption: Logical relationship of FASN inhibition to anti-tumor effects.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its mechanism of action is centered on the potent and selective inhibition of FASN, which leads to a multi-pronged attack on tumor cell biology. By disrupting lipid metabolism, inhibiting critical oncogenic signaling pathways, inducing apoptosis and cell cycle arrest, and reprogramming gene expression, this compound effectively curtails tumor growth. The preclinical data strongly support the continued investigation of this compound in clinical settings, with the potential to offer a novel and effective treatment strategy for a range of malignancies. Further research will be crucial to identify predictive biomarkers to select patient populations most likely to benefit from FASN-targeted therapy.

References

- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. sagimet.com [sagimet.com]

- 8. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

The Core of Apoptosis Induction: A Technical Guide to FASN Inhibition by TVB-3166

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is significantly overexpressed and has been identified as a metabolic oncogene crucial for tumor growth and survival.[1] This dependency on FASN presents a promising therapeutic window for cancer treatment. TVB-3166 is a potent, selective, and orally available inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models.[2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound is a reversible inhibitor of FASN, targeting the enzymatic synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2][3] This inhibition leads to a cascade of cellular events culminating in apoptosis, primarily through the disruption of lipid metabolism, alteration of cell membrane composition, and inhibition of key oncogenic signaling pathways.[2][4] Unlike normal cells, which can utilize exogenous lipids, many cancer cells are highly dependent on de novo lipogenesis, making them particularly vulnerable to FASN inhibition.[4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory and cytotoxic effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Process | Cell Line | IC50 Value (µM) | Reference |

| Biochemical Assay | FASN Enzyme Activity | - | 0.042 | [2] |

| Cellular Palmitate Synthesis | Palmitate Synthesis | CALU-6 | 0.081 | [2] |

| Cellular Viability | Cell Viability | CALU-6 | 0.10 | [2] |

Table 2: Apoptosis Induction by this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment | Outcome | Reference |

| HCT116 | This compound | Induced Apoptosis | [5] |

| HT29 | This compound | Induced Apoptosis | [5] |

Signaling Pathways Modulated by this compound

FASN inhibition by this compound leads to the disruption of critical signaling pathways that are often dysregulated in cancer, thereby promoting apoptosis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[2][6] The disruption of lipid raft architecture by FASN inhibition is thought to contribute to the downregulation of this pathway.[2][4]

Caption: this compound inhibits FASN, disrupting lipid raft integrity and downregulating the PI3K/AKT/mTOR survival pathway, leading to apoptosis.

β-Catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound treatment has been demonstrated to inhibit β-catenin signaling.[2][6]

Caption: this compound-mediated FASN inhibition leads to destabilization of β-catenin, reducing the transcription of pro-proliferative genes and promoting apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-catenin, c-Myc, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for Lipid Raft Visualization

This method is used to visualize the effect of this compound on the integrity of lipid rafts.[2]

-

Cell Seeding: Seed cells on glass coverslips or in chamber slides.

-

Treatment: Treat cells with this compound or vehicle control.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain for lipid rafts using FITC-conjugated cholera toxin B subunit (which binds to the raft-associated ganglioside GM1).

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

-

Analysis: Observe changes in the distribution and integrity of the fluorescent signal, indicating disruption of lipid rafts.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the apoptotic effects of this compound.

Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound, from cell treatment to data analysis.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action, centered on the induction of apoptosis through the disruption of lipid metabolism and key oncogenic signaling pathways, has been well-characterized in preclinical studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FASN inhibitors in oncology.

References

- 1. kumc.edu [kumc.edu]

- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

The FASN Inhibitor TVB-3166: A Deep Dive into its Disruption of Lipid Metabolism Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), on lipid metabolism pathways. FASN is a key enzyme responsible for the de novo synthesis of palmitate, a critical saturated fatty acid involved in numerous cellular processes.[1] In various cancer types, FASN is overexpressed and its activity is elevated, contributing to malignant phenotypes by providing building blocks for membranes, energy storage, and signaling molecules.[1] this compound has emerged as a promising therapeutic agent by targeting this metabolic vulnerability. This document details the mechanism of action of this compound, its impact on lipid profiles, and its downstream effects on critical signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to FASN and its Role in Lipid Metabolism

Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[2] This process, known as de novo lipogenesis (DNL), is the primary pathway for endogenous fatty acid production. While FASN expression is generally low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in many cancer cells to meet the high demand for lipids required for rapid proliferation, membrane biogenesis, and post-translational protein modifications.[1][3] The product of FASN, palmitate, can be further elongated and desaturated to generate a diverse array of fatty acids, which are then incorporated into more complex lipids such as phospholipids, triglycerides, and cholesterol esters.

This compound: Mechanism of Action

This compound is an orally bioavailable, reversible, and highly selective inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[4][5] By binding to this domain, this compound effectively blocks the enzymatic activity of FASN, leading to a rapid cessation of de novo palmitate synthesis.[6] This targeted inhibition of FASN forms the basis of its therapeutic potential. An analog of this compound, TVB-2640, is currently in clinical trials for various cancers.[7][8]

Effects of this compound on Lipid Metabolism

The primary and most direct effect of this compound is the depletion of the cellular palmitate pool. This has a cascading impact on the broader lipidome of the cell.

Alterations in Fatty Acid Profiles

Treatment with this compound leads to a significant reduction in the levels of palmitate and total saturated fatty acids.[4] Interestingly, studies have shown that there is no discernible trend in the impact of FASN inhibition on polyunsaturated fatty acids.[4] This specific depletion of endogenously synthesized saturated fatty acids is a key driver of the downstream cellular effects.

Disruption of Lipid Rafts

A crucial consequence of reduced palmitate availability is the disruption of lipid raft architecture.[1][9] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as organizing centers for signaling proteins. Palmitoylation, the attachment of palmitate to cysteine residues of proteins, is essential for tethering many signaling molecules to these rafts. By inhibiting palmitate synthesis, this compound indirectly prevents the proper localization and function of these proteins, thereby disrupting signal transduction.[1]

Impact on Cellular Signaling Pathways

The disruption of lipid metabolism and lipid raft integrity by this compound has profound effects on several key signaling pathways that are often dysregulated in cancer.

PI3K-AKT-mTOR Pathway

This compound treatment has been shown to inhibit the PI3K-AKT-mTOR signaling pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition is observed through decreased phosphorylation of key downstream effectors such as Akt and S6 ribosomal protein.[4]

β-catenin Pathway

FASN inhibition by this compound also leads to the suppression of the β-catenin signaling pathway.[1][4] This is evidenced by a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 and a reduction in overall β-catenin protein levels.[4] The β-catenin pathway is critically involved in cell proliferation and adhesion.

Signaling Pathway Overview

References

- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sagimet.com [sagimet.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

The FASN Inhibitor TVB-3166: A Deep Dive into its Role in Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the metabolic enzyme Fatty Acid Synthase (FASN) has emerged as a critical player in tumor cell biology. Upregulated in a multitude of human cancers, FASN is integral to the synthesis of palmitate, a saturated fatty acid essential for membrane biosynthesis, energy storage, and protein modification. TVB-3166 is a potent, selective, and orally bioavailable small molecule inhibitor of FASN. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its profound impact on key signal transduction pathways that are fundamental to cancer cell proliferation and survival.

Mechanism of Action: Beyond Lipid Synthesis Inhibition

This compound exerts its anti-neoplastic effects primarily through the inhibition of FASN, leading to a depletion of intracellular palmitate. This disruption of lipid metabolism has far-reaching consequences that extend beyond simple resource deprivation for the cancer cell. The subsequent alteration of cellular structures and signaling cascades is central to the therapeutic efficacy of this compound.

A key consequence of FASN inhibition is the disruption of lipid raft architecture.[1] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signal transduction molecules. By depleting the palmitate required for the synthesis of raft-associated lipids and the palmitoylation of raft-resident proteins, this compound effectively disorganizes these signaling platforms.[1] This disruption leads to the mislocalization and inactivation of critical signaling proteins, such as N-Ras, thereby attenuating downstream oncogenic signaling.[1]

Impact on Key Signaling Pathways

This compound has been demonstrated to significantly modulate several critical signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Treatment with this compound leads to a dose-dependent inhibition of this pathway.[2] Western blot analyses have shown reduced phosphorylation of Akt and the downstream mTOR effector, S6 ribosomal protein, in various tumor cell lines following exposure to this compound.[3] The strongest inhibition of phosphorylated S6 (pS6) has been observed in cell lines with PIK3CA mutations, suggesting a potential biomarker for sensitivity.[2]

The β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is a hallmark of many cancers. This compound treatment results in a dose-dependent inhibition of β-catenin phosphorylation at serine 675, a modification associated with its stability and transcriptional activity.[2] This leads to a reduction in total β-catenin protein levels.[2] Furthermore, FASN inhibition by this compound blocks the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.[2] This is evidenced by reduced expression of TCF-regulated genes, including the prominent oncogene c-Myc.[2]

c-Myc Expression

c-Myc is a master transcriptional regulator that drives cell proliferation and metabolism. Its expression is often elevated in cancer. Treatment with this compound has been shown to reduce c-Myc protein expression by as much as 50%.[2] This reduction is a direct consequence of the inhibition of the β-catenin pathway, as c-Myc is a well-established transcriptional target of β-catenin/TCF.

Hedgehog-Gli1 Signaling in AML

In the context of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, FASN inhibition by this compound has been shown to downregulate the Hedgehog-Gli1 signaling pathway.[4][5][6] This effect is mediated through the reduction of phospho-S6 kinase (pS6), revealing a non-canonical regulation of Gli1 by FLT3-ITD signaling.[4][5][6] The combination of this compound with a Gli inhibitor has demonstrated synergistic effects in reducing the survival of AML cells.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | IC50 | Reference |

| Biochemical FASN Inhibition | - | 42 nM | |

| Cellular Palmitate Synthesis | HeLa-Ohio | Dose-dependent inhibition | [2] |

| Cellular Palmitate Synthesis | CALU-6 | ~81 nM | [2] |

| Cell Viability | CALU-6 | ~61 nM | [3] |

| Cell Viability | A wide range of cancer cell lines | Varies |

Table 2: Effects of this compound on Protein Expression and Pathway Activity

| Pathway/Protein | Cell Line(s) | Effect | Magnitude | Reference |

| PI3K/Akt/mTOR | 22Rv1 (PIK3CA mutant) | Inhibition of pS6 | Strongest inhibition observed | [2] |

| PI3K/Akt/mTOR | CALU-6, COLO-205, OVCAR-5, 22RV-1 | Inhibition of p-Akt (S473) and p-RPS6 | Dose-dependent | [3] |

| β-catenin | COLO-205, A-549 | Inhibition of β-catenin S675 phosphorylation and total β-catenin expression | Dose-dependent | [2] |

| β-catenin (TCF activity) | COLO-205, A549 | Lowered to basal levels | - | [2] |

| c-Myc | COLO-205, A549 | Reduced protein expression | ~50% reduction | [2] |

| Hedgehog-Gli1 | MOLM13, MV411 (FLT3-ITD AML) | Decreased Gli1 expression | Significant reduction | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., CALU-6, COLO-205, 22Rv1) in appropriate growth medium and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for a specified duration (e.g., 96 hours).[2]

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., FASN, p-Akt (Ser473), Akt, p-S6, S6, β-catenin, p-β-catenin (Ser675), c-Myc, PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

Lipid Raft Staining

Objective: To visualize the effect of this compound on the integrity of lipid rafts.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Stain for lipid rafts using a fluorescently-labeled cholera toxin B subunit (e.g., Alexa Fluor 488 conjugate), which binds to the ganglioside GM1, a component of lipid rafts. Incubate for 30 minutes at 4°C.

-

Permeabilization and Blocking (for co-staining): If co-staining for an intracellular protein (e.g., N-Ras), permeabilize the cells with 0.1% Triton X-100 in PBS and block with a suitable blocking buffer.

-

Primary and Secondary Antibody Staining (for co-staining): Incubate with a primary antibody against the protein of interest, followed by a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a confocal microscope.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits FASN, disrupting key oncogenic signaling pathways.

Caption: Experimental workflow for evaluating the effects of this compound.

Clinical Context and Future Directions

The preclinical findings for this compound have paved the way for clinical investigations of FASN inhibitors. The closely related compound, denifanstat (TVB-2640), is currently in multiple clinical trials for various solid tumors, including non-small cell lung cancer, breast cancer, and glioblastoma, often in combination with standard-of-care therapies.[9][10] These trials aim to translate the potent anti-tumor activity observed in preclinical models into meaningful clinical benefits for patients. The deep understanding of the signal transduction pathways affected by FASN inhibition, as detailed in this guide, is crucial for the rational design of these clinical studies, the identification of predictive biomarkers, and the development of effective combination strategies.

Conclusion

This compound is a powerful tool for investigating the role of FASN in cancer biology and represents a promising therapeutic strategy. Its ability to disrupt not only lipid metabolism but also fundamental oncogenic signaling pathways like PI3K/Akt/mTOR and β-catenin underscores the intricate link between cellular metabolism and signal transduction. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of FASN inhibition in oncology.

References

- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sagimet.com [sagimet.com]

- 4. Downregulation of S6 Kinase and Hedgehog–Gli1 by Inhibition of Fatty Acid Synthase in AML with FLT3-ITD Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Downregulation of S6 Kinase and Hedgehog-Gli1 by Inhibition of Fatty Acid Synthase in AML with FLT3-ITD Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sagimet Biosciences Announces Positive Interim Phase 2b Clinical Trial Data with Denifanstat (TVB-2640), a First-in-Class Fatty Acid Synthase Inhibitor, in Moderate-to-Severe Non-alcoholic Steatohepatitis (NASH) Patients - Sagimet Biosciences [sagimet.com]

The Impact of FASN Inhibition by TVB-3166 on Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on de novo fatty acid synthesis for their proliferation and survival. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of TVB-3166, a potent and selective FASN inhibitor, and its impact on tumor cell proliferation. We will explore its mechanism of action, present quantitative data on its efficacy across various cancer cell lines, and provide detailed experimental protocols for key assays.

Introduction to FASN Inhibition in Oncology

Cancer cells require a constant supply of macromolecules, including lipids, to support rapid proliferation and membrane synthesis. Unlike normal cells, which primarily utilize circulating fatty acids, many tumors upregulate de novo lipogenesis, a process catalyzed by FASN. This metabolic shift provides a therapeutic window for targeting cancer cells with FASN inhibitors while sparing normal tissues. FASN overexpression is observed in a multitude of cancers and often correlates with poor prognosis and increased tumor aggressiveness.[1][2] Inhibition of FASN disrupts lipid biosynthesis, leading to an accumulation of metabolic intermediates, induction of metabolic stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1]

This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN.[3][4] Preclinical studies have demonstrated its robust antitumor activity in a variety of cancer models, highlighting its potential as a novel therapeutic agent.[3][4]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects through the potent and selective inhibition of FASN. The primary mechanism involves the disruption of palmitate synthesis, the end product of the FASN-catalyzed reaction. This leads to a cascade of downstream events that collectively halt tumor cell growth and induce apoptosis.

Disruption of Lipid Metabolism and Membrane Integrity

The most immediate consequence of FASN inhibition by this compound is the depletion of intracellular palmitate pools. Palmitate is a crucial precursor for the synthesis of more complex lipids, including phospholipids and sphingolipids, which are essential components of cellular membranes.[5] FASN inhibition disrupts the architecture of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[3][5] This disruption can impair the function of membrane-associated signaling proteins critical for tumor cell proliferation and survival.[5]

Inhibition of Key Oncogenic Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.[6] By inhibiting FASN, this compound can indirectly suppress the activity of pathways such as:

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN activity is closely linked to this pathway, and its inhibition can lead to decreased phosphorylation and activation of key components like AKT and S6 ribosomal protein.[5][6]

-

β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and its aberrant activation is implicated in various cancers. FASN inhibition has been shown to suppress β-catenin signaling.[3][5]

The following diagram illustrates the central role of FASN in cellular metabolism and the impact of its inhibition by this compound on downstream signaling pathways.

Quantitative Analysis of this compound's Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are presented in the tables below.

In Vitro FASN Inhibition and Cellular Palmitate Synthesis

This compound is a potent inhibitor of both the FASN enzyme and cellular palmitate synthesis.

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | FASN Enzyme | 42[6][7] |

| Cellular Assay | Cellular Palmitate Synthesis | 81[6][7] |

Anti-Proliferative Activity in Various Cancer Cell Lines

The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines after a 7-day treatment period. Data indicates a wide range of sensitivities to FASN inhibition.

| Cancer Type | Cell Line | IC50 (µM) |

| Lung | A549 | >10 |

| NCI-H1975 | 0.03 | |

| NCI-H460 | 0.04 | |

| Calu-3 | 0.05 | |

| Calu-6 | 0.06 | |

| Breast | BT-474 | 0.02 |

| MDA-MB-468 | 0.03 | |

| SK-BR-3 | 0.03 | |

| MCF7 | 0.04 | |

| Ovarian | OVCAR-3 | 0.02 |

| OVCAR-8 | 0.04 | |

| A2780 | 0.05 | |

| Prostate | 22Rv1 | 0.03 |

| LNCaP | 0.04 | |

| PC-3 | >10 | |

| Colorectal | HCT116 | 0.04 |

| HT-29 | 0.05 | |

| COLO 205 | 0.06 |

Data compiled from various preclinical studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate for the desired period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

-

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line of interest (e.g., Calu-6, A549)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Resuspend cancer cells in PBS, optionally mixed with Matrigel.

-

Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (width^2 x length) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Tumor Growth Monitoring and Endpoint:

-

Measure tumor volumes 2-3 times per week.

-

Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Conclusion

This compound is a promising FASN inhibitor with potent anti-proliferative activity against a wide range of cancer cells. Its mechanism of action, involving the disruption of lipid metabolism and the inhibition of key oncogenic signaling pathways, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of FASN inhibition in oncology. Further investigation into predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this compound treatment.

References

- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancer-research-network.com [cancer-research-network.com]

The Discovery and Development of TVB-3166: A Potent and Selective FASN Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway frequently upregulated in various cancers to support rapid cell growth and proliferation. This dependency on FASN presents a promising therapeutic window for cancer treatment. TVB-3166 is an orally-available, reversible, and highly selective small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction: The Rationale for Targeting FASN in Oncology

Normal cells typically acquire fatty acids from circulation, with de novo lipogenesis being a secondary pathway. In contrast, many tumor cells exhibit a heightened reliance on endogenous fatty acid synthesis, a phenomenon termed the "lipogenic phenotype".[1] FASN, the key enzyme in this process, is overexpressed in numerous cancers, including breast, prostate, lung, and colon cancer, and its elevated expression often correlates with poor prognosis and increased tumor aggressiveness.[2][3]

Inhibition of FASN disrupts the production of palmitate, a crucial precursor for the synthesis of more complex lipids required for cell membrane formation, energy storage, and signaling molecule synthesis.[4] This disruption leads to a cascade of events within the cancer cell, including the accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and the inhibition of critical signaling pathways, ultimately inducing apoptosis and halting tumor growth.[5][6] Early FASN inhibitors like cerulenin and C75, while demonstrating anti-tumor effects, suffered from pharmacological limitations, including off-target effects and poor in vivo stability.[3][7] This necessitated the development of more potent, selective, and orally bioavailable FASN inhibitors like this compound.

Discovery and Preclinical Profile of this compound

This compound was developed by 3-V Biosciences as a potent, selective, and reversible inhibitor of FASN with favorable pharmacokinetic properties for oral administration.[6][8] Its discovery marked a significant advancement in the field, offering a promising therapeutic candidate for a variety of solid tumors.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of both the biochemical activity of purified FASN and cellular palmitate synthesis. The inhibitor has been shown to be highly selective for cancer cells, inducing apoptosis in tumor cell lines while having minimal effect on normal, non-transformed cells.[6][9]

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical FASN Inhibition | IC50 | 42 nM | Purified FASN | [4][10][11] |

| Cellular Palmitate Synthesis | IC50 | 60 - 81 nM | HeLa, CALU-6, various | [4][6][11] |

| Cell Viability (Tumor Cells) | IC50 | 0.10 µM - 2.0 µM | CALU-6, PANC-1, COLO-205, OVCAR-8, 22Rv1 | [6][11] |

| Cell Viability (Normal Cells) | Effect | Minimal | MCF-10A, MRC-5, HUVEC | [6] |

In Vivo Anti-Tumor Efficacy

Oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner in various xenograft models, including those derived from non-small-cell lung cancer, colon adenocarcinoma, and patient-derived xenografts (PDXs).[6][8][12] The compound is well-tolerated at effective doses.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| PANC-1 (Pancreatic) | 30 mg/kg this compound | Once daily, oral gavage | Significant | [13] |

| OVCAR-8 (Ovarian) | 30 mg/kg this compound | Once daily, oral gavage | Significant | [13] |

| COLO-205 (Colon) | This compound | Once daily, oral | Significant | [8] |

| HCT-116 (Colon) | This compound | Once daily, oral | Significant | [8] |

| CTG-0165 (NSCLC PDX) | This compound | Not specified | Significant | [6] |

| CTG-0160 (NSCLC PDX) | This compound | Not specified | Significant | [6] |

Mechanism of Action

The anti-tumor effects of this compound are multifaceted, stemming from the direct inhibition of FASN and the subsequent disruption of downstream cellular processes.

Disruption of Lipid Metabolism and Membrane Architecture

By blocking FASN, this compound rapidly halts the synthesis of palmitate.[6] This depletion of newly synthesized fatty acids has profound effects on the lipid composition of cancer cells. A key consequence is the disruption of lipid raft architecture.[6][9] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins. Alteration of these structures by FASN inhibition impairs the localization and function of critical signaling molecules.

Inhibition of Key Oncogenic Signaling Pathways

This compound-mediated FASN inhibition leads to the downregulation of several key oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and growth.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Treatment with this compound has been shown to decrease the phosphorylation of AKT and the downstream effector S6 ribosomal protein, indicating pathway inhibition.[6][13]

-

β-catenin Pathway: The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. This compound treatment results in decreased phosphorylation of β-catenin at Serine 675 and a reduction in its transcriptional activity.[6][14]

Caption: Signaling pathways affected by FASN inhibition with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

FASN Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FASN.

-

Reagents:

-

Purified human FASN enzyme.

-

Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine.

-

Substrates: Acetyl-CoA, Malonyl-CoA (radiolabeled, e.g., 2-[14C]malonyl-CoA), NADPH.

-

This compound stock solution in DMSO.

-

Stop Solution: Chloroform/methanol (2:1, v/v).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a reaction plate, add the FASN enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding a mixture of acetyl-CoA, NADPH, and radiolabeled malonyl-CoA.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding the chloroform/methanol solution.

-

Extract the lipid products by vortexing and centrifugation.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cellular Palmitate Synthesis Assay

This assay quantifies the rate of de novo palmitate synthesis in whole cells.

-

Reagents:

-

Cancer cell line of interest (e.g., HeLa, CALU-6).

-

Cell culture medium.

-

This compound stock solution in DMSO.

-

Radiolabeled acetate (e.g., [1,2-14C]acetic acid).

-

Lysis buffer.

-

Lipid extraction solvents (e.g., hexane).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 4 hours).

-

Add radiolabeled acetate to the culture medium and incubate for an additional period (e.g., 18 hours).

-

Wash the cells with PBS and lyse them.

-

Extract the total lipids from the cell lysate.

-

Measure the incorporated radioactivity in the lipid fraction using a scintillation counter.

-

Normalize the radioactivity to the total protein content of each well.

-

Calculate the percent inhibition of palmitate synthesis and determine the IC50 value.

-

Caption: Workflow for biochemical and cellular FASN inhibition assays.

Cell Viability Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Reagents:

-

Cancer cell line of interest.

-

Cell culture medium.

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

After cell attachment, add serial dilutions of this compound or DMSO.

-

Incubate for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

-

Reagents:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-β-catenin, anti-β-catenin, anti-PARP).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude).

-

Cancer cell line for implantation (e.g., PANC-1, OVCAR-8) or patient-derived tumor fragments.

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Inoculate mice subcutaneously with cancer cells or implant PDX fragments.

-

Allow tumors to grow to a palpable size (e.g., 150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle daily by oral gavage.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume (V = width² × length × 0.5).

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate the tumor growth inhibition (TGI).

-

Future Directions and Clinical Development

The robust preclinical data for this compound has paved the way for its clinical evaluation. A closely related analog, TVB-2640 (denifanstat), has entered clinical trials for various solid tumors, including non-small cell lung cancer, breast cancer, and colorectal cancer, both as a monotherapy and in combination with other anti-cancer agents like paclitaxel.[2][15] The ongoing research focuses on identifying predictive biomarkers to select patient populations most likely to respond to FASN inhibition and to explore rational combination therapies to overcome potential resistance mechanisms.

Conclusion

This compound is a potent and selective FASN inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. Its mechanism of action, involving the disruption of lipid metabolism and key oncogenic signaling pathways, provides a strong rationale for its clinical development. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug developers working to advance FASN inhibitors as a novel class of cancer therapeutics. The continued investigation of this compound and related compounds holds great promise for improving the treatment outcomes for patients with various malignancies.

References

- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 2. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid raft staining and immunofluorescence imaging [bio-protocol.org]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of cancer omics and drug perturbations in panels of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 11. Cancer Pharmacogenomics (RNA-Seq) – BioCode [biocode.org.uk]

- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Unveiling the Antiviral Potential of TVB-3166: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the antiviral properties of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the intersection of lipid metabolism and virology. This compound has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses by targeting a crucial host metabolic enzyme, offering a promising avenue for the development of host-directed antiviral therapies.

Core Mechanism of Action: Inhibition of Fatty Acid Synthase

This compound exerts its antiviral effects by inhibiting Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN catalyzes the production of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids and is essential for various cellular processes that viruses exploit for their replication.[2][3] By blocking FASN, this compound disrupts the supply of newly synthesized fatty acids, thereby interfering with critical stages of the viral life cycle.[2][3] The antiviral effect is a direct result of reduced palmitate synthesis, as the addition of exogenous palmitate to cells treated with this compound can restore viral production.[2][3]

The inhibition of FASN by this compound has been shown to be reversible.[4] This targeted approach, focusing on a host enzyme, presents a high barrier to the development of viral resistance, a common challenge with direct-acting antivirals.

Antiviral Spectrum and Efficacy

This compound has demonstrated significant antiviral activity against a variety of respiratory viruses in both in vitro and in vivo models. The quantitative data from these studies are summarized below.

In Vitro Antiviral Activity

| Virus | Cell Line | Assay Type | Endpoint | Result | Citation |

| Respiratory Syncytial Virus (RSV) A2 | A549 | Infectious Progeny Reduction | 72 hpi | 220-fold reduction | [3][5] |

| Respiratory Syncytial Virus (RSV) A | A549 | Infectious Progeny Reduction | - | 250-fold reduction | [2][3] |

| Parainfluenza Virus 3 (PIV3) | HEp2 | Infectious Progeny Reduction | 72 hpi | 275-fold reduction | [3][5] |

| Human Rhinovirus 16 (HRV16) | HeLa | Infectious Progeny Reduction | - | 40-fold reduction (by TVB-2722, a related compound) | [3][5] |

| SARS-CoV-2 | HEK293T-hACE2 | EC50 Determination | 24 hpi | EC50 = 11 nM | [6][7] |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Formation Assay | - | ~86% reduction in plaque formation | [8] |

In Vivo Antiviral Activity (RSV Mouse Model)

| Treatment Group | Dosing Schedule | Endpoint | Result | Citation |

| This compound | Started on day of infection | Lung Viral Titer | 21-fold reduction | [2][3] |

| This compound | Started 1 day post-infection | Lung Viral Titer | 9-fold reduction | [2][3] |

In Vivo Antiviral Activity (Murine Coronavirus Model)

| Treatment Group | Dosing Schedule | Endpoint | Result | Citation |

| This compound (30 mg/kg) | Daily oral gavage | Survival | Prolonged survival and recovery in a lethal infection model | [8] |

Detailed Impact on the Viral Life Cycle

This compound interferes with multiple stages of the viral life cycle, primarily by disrupting the cellular lipid environment that viruses depend on.

-

Viral RNA Replication and Protein Levels: Treatment with this compound significantly reduces viral RNA replication and the levels of viral proteins.[2][3]

-

Viral Particle Formation and Infectivity: The compound impairs the formation of new viral particles and decreases the infectivity of the progeny virions that are released.[2][3] For coronaviruses, this compound has been shown to inhibit the S-acylation of the spike protein, a critical post-translational modification necessary for viral function.[9][10]

-

Viral Entry: this compound has a minimal effect on the entry of Respiratory Syncytial Virus (RSV) into host cells.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Antiviral Assays

1. Cell Lines and Viruses:

-

Human lung epithelial cells (A549), HEp2, HeLa, and MRC-5 cells are commonly used.[2][10][11]

-

Viral strains include RSV A2, RSV Long strain, human parainfluenza 3 (PIV3), human rhinovirus 16 (HRV16), and human coronavirus 229E (HCoV-229E).[2][3][10]

2. Infection and Treatment:

-

Cells are seeded in appropriate culture vessels and infected with the virus at a specified multiplicity of infection (MOI).[3][10]

-

Following viral adsorption, the inoculum is removed, and cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[10]

3. Quantification of Viral Progeny:

-

At a designated time post-infection (e.g., 72 hours), the cell culture supernatant is harvested.[3][5]

-

The titer of infectious virus in the supernatant is determined by plaque assay on a susceptible cell line (e.g., Vero or HEp2 cells) or by automated imaging techniques.[3][5][12]

4. SARS-CoV-2 Specific Assays:

-

HEK293T cells expressing human ACE2 (HEK293T-hACE2) are used for infection with SARS-CoV-2.[6]

-

For EC50 determination, cells are pre-treated with serially diluted this compound for 16 hours prior to infection with a reporter SARS-CoV-2 (e.g., icSARS-CoV-2-mNG).[7]

-

Viral infection is quantified at 24 hours post-infection by measuring the reporter signal (e.g., fluorescence).[7]

In Vivo Murine Models

1. RSV Infection Model:

-

BALB/c mice are infected intranasally with RSV Long strain.[2][12]

-

This compound is administered orally (p.o.) twice daily, with treatment initiated either on the day of infection or one day post-infection.[2][12]

-

At a specified time post-infection (e.g., five days), lungs are harvested, and viral titers are determined by plaque assay.[12]

2. Murine Coronavirus (MHV) Infection Model:

-

Mice are infected intranasally with a lethal dose of Murine Hepatitis Virus (MHV-S).[8][10]

-

This compound (e.g., 30 mg/kg) is administered daily by oral gavage.[8]

-

Survival and other health indicators (e.g., body weight, temperature) are monitored daily.[8]

S-acylation Assay

1. Cell Culture and Transfection:

-

HEK293T cells are seeded and transfected with plasmids expressing the viral spike protein (e.g., SARS-CoV-2 Spike-C9).[8][10]

2. Treatment and Lysis:

-

Following transfection, cells are treated with this compound or a control.[8][10]

-

Cells are lysed 16-18 hours post-transfection.[8]

3. Acyl-PEG Exchange (APE) Assay:

-

Cell lysates are processed using a commercial kit (e.g., SiteCounter™ S-palmitoylated protein kit) to detect S-acylated proteins.[8][10]

-

Samples are analyzed by SDS-PAGE and immunoblotting to visualize changes in spike protein S-acylation.[8][10]

Conclusion

This compound represents a novel host-directed approach to antiviral therapy. By inhibiting the host enzyme FASN, it effectively disrupts the replication of a broad range of respiratory viruses. The data presented in this guide underscore the potential of FASN inhibitors as a new class of antiviral agents. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound in the treatment of viral respiratory infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses | PLOS One [journals.plos.org]

- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]